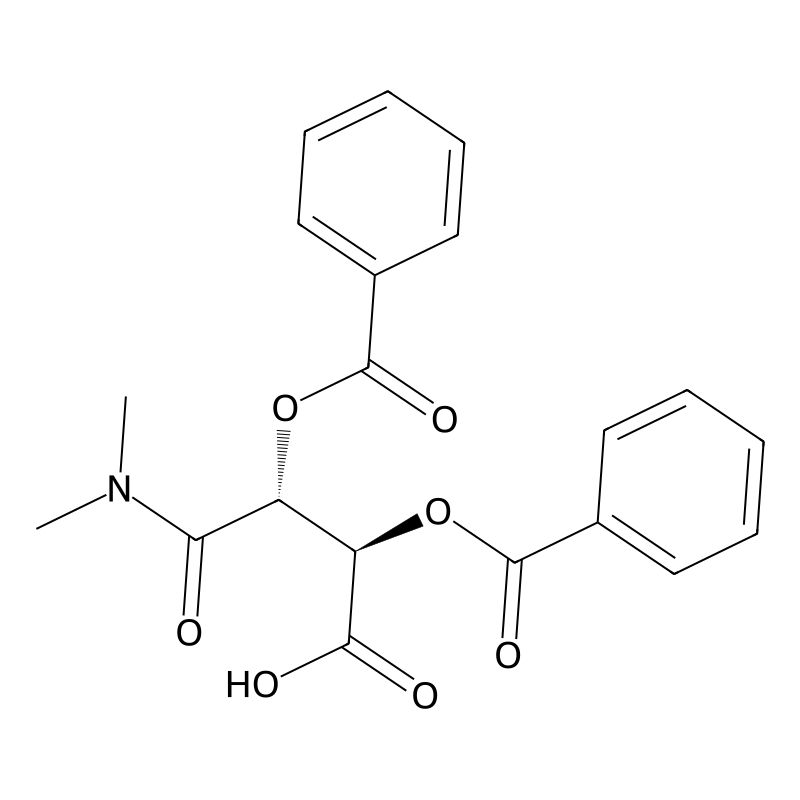

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantioselective Synthesis

Summary of Application: This compound has been used in the enantioselective synthesis of various organic compounds.

Methods of Application: The strategy employed for these syntheses involves regioselective aziridine ring opening, Wittig olefination and Ring-Closing Metathesis (RCM) as the key chemical transformations.

Results or Outcomes: The result is the successful synthesis of the aforementioned compounds starting from a common chiral synthon.

Optical Resolution of Racemic Alcohols

Summary of Application: “(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid” has been used in the optical resolution of racemic alcohols by diastereoisomeric complex formation.

Methods of Application: The method involves the formation of a complex with the racemic alcohol.

Results or Outcomes: The result is the successful resolution of the racemic alcohols.

The compound (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a synthetic organic molecule characterized by its complex structure, which includes two benzoyloxy groups, a dimethylamino group, and a ketone functional group. This compound belongs to a class of molecules known as keto acids, which are pivotal in various biochemical pathways. The presence of the dimethylamino group suggests potential applications in medicinal chemistry, particularly in drug design and development.

There is no scientific literature readily available on the mechanism of action of this specific compound.

The chemical reactivity of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid primarily involves nucleophilic substitutions and esterification reactions due to the presence of the benzoyloxy groups. The compound can undergo hydrolysis to release the benzoyloxy moieties, yielding the corresponding hydroxyl derivatives. Additionally, it may participate in acylation reactions, where the ketone can act as an electrophile in reactions with nucleophiles such as amines or alcohols.

Synthesis of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes:

- Formation of the Benzoyloxy Groups: This can be achieved through the reaction of 2,3-dihydroxy-4-oxobutanoic acid with benzoyl chloride in the presence of a base.

- Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.

The unique structure of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid positions it for various applications:

- Pharmaceuticals: Potential use as an anti-inflammatory or analgesic agent.

- Chemical Intermediates: Serves as a precursor for synthesizing other complex organic molecules.

- Research: Utilized in studies exploring enzyme inhibition or receptor interactions.

Interaction studies involving (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in pain and inflammation pathways. Future studies should focus on elucidating these interactions through techniques such as molecular docking and kinetic assays.

Several compounds share structural similarities with (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-2,3-bis(benzoyloxy)-4-(diethylamino)-4-oxobutanoic acid | Diethylamino instead of dimethylamino | May exhibit different pharmacological profiles |

| (2S,3S)-2,3-bis(benzoyloxy)-4-(isopropylamino)-4-oxobutanoic acid | Isopropylamino group | Potentially alters lipid solubility |

| (3S,4S)-5-(isopropylamino)-3,4-bis((4-methylbenzoyl)oxy)-2,5-dioxopentanoic acid | Different dioxopentanoic structure | May have distinct biological activities |

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, particularly its potential therapeutic applications driven by its specific functional groups and stereochemistry. Further comparative studies could elucidate how structural variations impact biological efficacy and safety profiles.

Melting Point

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid exhibits a melting point of 150-152°C with decomposition [1] [2] [3] [4] [5]. This temperature range is characteristic of the compound's thermal transition, where the crystalline structure breaks down simultaneously with chemical decomposition. The decomposition behavior at the melting point indicates that the compound cannot exist in a stable liquid phase under normal atmospheric conditions, as thermal energy sufficient to disrupt the crystal lattice also initiates chemical breakdown of the molecular structure.

The melting point with decomposition is typical for compounds containing multiple ester linkages and amide functionalities, where thermal energy promotes hydrolysis and other degradation reactions concurrent with phase transition [1] [3] [4]. This property has important implications for purification and handling procedures, as traditional melting point determination or recrystallization techniques requiring heating above this temperature would result in chemical degradation rather than simple phase changes.

Decomposition Behavior

The compound demonstrates thermal decomposition beginning at approximately 150°C [1] [2] [3] [4] [5], coinciding with its melting point. This decomposition pattern is characteristic of multi-functional organic compounds containing thermally labile ester bonds. The benzoyloxy groups are particularly susceptible to thermal hydrolysis, where elevated temperatures promote the cleavage of ester linkages, releasing benzoic acid derivatives and forming intermediate degradation products.

Research on related dibenzoyl tartaric acid compounds indicates that thermal decomposition typically proceeds through multiple pathways, including ester hydrolysis, decarboxylation, and amide bond cleavage [6] [7]. The presence of the dimethylamino group may influence the decomposition mechanism by providing alternative reaction pathways through nitrogen-containing intermediates. Studies on similar compounds suggest that decomposition kinetics follow first-order kinetics with activation energies typically ranging from 50-70 kJ/mol for ester cleavage reactions [6] [7] [8].

Solubility Profile in Polar and Non-Polar Solvent Systems

Polar Solvent Solubility

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid demonstrates good solubility in polar protic solvents, particularly ethanol and methanol [1] [9] [3] [4] [10] [5]. The compound's solubility in ethanol is sufficient for optical rotation measurements, with standard concentrations of 5% (w/v) being routinely employed for specific rotation determinations [1] [3] [4] [5]. This solubility profile is attributed to the compound's amphiphilic nature, where the carboxylic acid functionality and dimethylamino group provide polar interaction sites, while the benzoyloxy groups contribute to organic solvent compatibility.

Methanol also serves as an effective solvent for the compound, as evidenced by its use in various analytical and synthetic procedures [9] [10] [11]. The enhanced solubility in lower alcohols compared to water reflects the balance between the polar functional groups and the significant hydrophobic character imparted by the two benzoyl ester moieties. The solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide is expected to be favorable based on the compound's structural characteristics, though specific quantitative data are not available in the literature.

Aqueous Solubility

The compound exhibits limited solubility in water [9] [11] [12], which is characteristic of compounds containing multiple aromatic ester groups. The restricted aqueous solubility results from the hydrophobic nature of the benzoyloxy substituents, which significantly outweighs the hydrophilic contributions of the carboxylic acid and dimethylamino functionalities. Related dibenzoyl tartaric acid compounds demonstrate similar aqueous solubility profiles, with water solubility being described as "limited" or "slightly soluble" [9] [11] [12].

This aqueous solubility pattern has practical implications for pharmaceutical and analytical applications, where aqueous-based formulations would require solubilizing agents or alternative delivery systems. The pH-dependent ionization of both the carboxylic acid (pKa approximately 3-4) and the dimethylamino group (pKa approximately 9-10) may influence solubility at extreme pH values, though specific pH-solubility profiles have not been systematically characterized.

| Solvent System | Solubility Classification | Applications |

|---|---|---|

| Water | Limited/Slightly soluble | Requires solubilization aids |

| Ethanol | Good solubility | Optical rotation measurements, recrystallization |

| Methanol | Good solubility | Analytical procedures, synthetic applications |

| Higher alcohols | Moderate solubility | Purification processes |

| Polar aprotic solvents | Expected good solubility | Synthetic reactions |

pH-Dependent Stability in Aqueous Media

The stability of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid in aqueous media is highly dependent on pH conditions and moisture content [13] [14] [15]. The compound requires protection from moisture due to the susceptibility of ester bonds to hydrolytic cleavage under aqueous conditions. Hydrolysis of the benzoyloxy groups represents the primary degradation pathway in aqueous environments, with reaction rates increasing significantly under both acidic and basic conditions.

Under acidic conditions (pH < 3), acid-catalyzed ester hydrolysis becomes the predominant degradation mechanism, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules. The resulting hydrolysis products include benzoic acid and the corresponding diol intermediate, with further degradation potentially affecting the dimethylamino functionality through protonation and subsequent reactions.

Basic conditions (pH > 9) promote base-catalyzed saponification of the ester bonds, where hydroxide ions directly attack the carbonyl carbon, leading to rapid cleavage of the benzoyloxy groups. This mechanism typically proceeds faster than acid-catalyzed hydrolysis due to the stronger nucleophilicity of hydroxide compared to water. Additionally, basic conditions may affect the protonation state of the dimethylamino group, potentially influencing both stability and solubility characteristics.

Optimal stability is achieved under near-neutral pH conditions (pH 6-8) with minimal water content [13] [14] [15]. However, even under these conditions, the compound demonstrates limited long-term stability in aqueous media, necessitating storage under anhydrous conditions to prevent gradual hydrolytic degradation.